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molecular formula C6H3BrFNO B569406 5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS No. 875781-15-0

5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No. B569406
M. Wt: 203.998
InChI Key: MUYVOGAJRCBWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334267B2

Procedure details

Treat a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (0.50 g, 2.451 mmol) and 1-methylguanidine hydrochloride (0.322 g, 2.94 mmol) in acetonitrile (20 mL) with TEA (0.947 mL, 7.35 mmol) and heat to 180° C. in the microwave for 15 min. Concentrate the mixture to dryness, treat the residue with DCM and wash with H2O, then brine. Dry the organic layer over Na2SO4, concentrate to dryness and purify via silica gel chromatography (20-100% EtOAc/Hexanes) to afford the title compound (140 mg, 24% yield). MS (m/z): 241.0 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.322 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.947 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=O)[C:5](F)=[N:6][CH:7]=1.Cl.[CH3:12][NH:13][C:14]([NH2:16])=[NH:15]>C(#N)C>[Br:1][C:2]1[CH:7]=[N:6][C:5]2[N:15]=[C:14]([NH:13][CH3:12])[N:16]=[CH:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)C=O
Name
Quantity
0.322 g
Type
reactant
Smiles
Cl.CNC(=N)N
Name
TEA
Quantity
0.947 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to dryness
ADDITION
Type
ADDITION
Details
treat the residue with DCM
WASH
Type
WASH
Details
wash with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (20-100% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=C2)NC)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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